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Compound of Interest

Compound Name: (3,5-diformylphenyl)boronic Acid

Cat. No.: B1587340

An In-depth Technical Guide to (3,5-diformylphenyl)boronic acid: Properties, Reactivity, and
Applications

Introduction

(3,5-diformylphenyl)boronic acid (DFPBA) is a trifunctional organic compound that has
emerged as a highly versatile and powerful building block in the fields of materials science,
supramolecular chemistry, and biotechnology. Its unique architecture, featuring a central phenyl
ring functionalized with two reactive aldehyde groups and a boronic acid moiety at the meta-
positions, provides a convergence of distinct chemical reactivities. This guide offers an in-depth
exploration of the core chemical properties, reactivity, and key applications of DFPBA,
providing researchers, scientists, and drug development professionals with the technical
insights required to leverage this molecule's full potential.

The aldehyde groups serve as versatile handles for dynamic covalent chemistry, most notably
through the formation of imines and oximes. Simultaneously, the boronic acid group offers its
own rich chemistry, including the ability to form reversible covalent bonds with diols and to self-
condense into boroxine rings. This confluence of functionalities allows for the rational design
and synthesis of complex, functional materials such as Covalent Organic Frameworks (COFs),
Metal-Organic Frameworks (MOFs), dynamic hydrogels, and chemical sensors. This document
will delve into the causality behind experimental choices and provide self-validating, detailed
protocols for its application.
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Core Physicochemical and Spectroscopic
Properties

Understanding the fundamental properties of DFPBA is critical for its effective handling,
storage, and application in synthesis.

hvsicochemical Data S

Property Value Source

CAS Number 480424-62-2 [1]

Chemical Formula CsH7BOa4 [1]

Molecular Weight 177.95 g/mol Calculated
White to off-white or yellowish

Appearance [2][3]
powder

] ] 255-259 °C (with
Melting Point . [1]
decomposition)

High solubility in ethers and
N ketones; moderate in
Solubility _ ) [41[5]
chloroform; very low in

hydrocarbons.

Prone to self-polymerization
(anhydride formation) upon

Stability heating. Should be stored in a [6]*
dry, cool environment away

from oxidizing agents.

*Data inferred from analogous phenylboronic acid compounds.

Spectroscopic Profile

While a detailed spectroscopic analysis of DFPBA is not widely published, its expected spectral
features can be reliably predicted based on its functional groups and by drawing parallels with
well-characterized analogs like 3,5-difluorophenylboronic acid.[7][8]
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e 'H NMR (in DMSO-ds): The spectrum would be expected to show a singlet for the aldehydic
protons (-CHO) around 9.9-10.1 ppm. The aromatic protons would appear as distinct signals
in the 8.0-8.5 ppm region. A broad singlet corresponding to the boronic acid hydroxyl protons
(-B(OH)2) would likely be observed, with its chemical shift being concentration and
temperature-dependent.

e 13C NMR (in DMSO-de): The carbonyl carbons of the aldehyde groups would be prominent
around 190-195 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with
the carbon attached to the boron atom appearing as a broad signal due to quadrupolar
relaxation.

e FT-IR (ATR): Key vibrational bands would include a strong C=0 stretching band for the
aldehyde groups around 1700-1720 cm~1. A broad O-H stretching band from the boronic acid
and any adsorbed water would be visible from 3200-3500 cm~*. Aromatic C-H stretching
would appear just above 3000 cm~?, and C=C stretching within the aromatic ring would be
seen in the 1400-1600 cm~t region. The B-O stretching vibration is expected around 1350

cm™i,

Core Reactivity and Mechanistic Pathways

The utility of DFPBA stems from the orthogonal yet cooperative reactivity of its aldehyde and
boronic acid functionalities.

Aldehyde Group Reactivity: Dynamic Covalent
Chemistry

The two aldehyde groups are prime sites for nucleophilic attack, enabling the formation of

dynamic covalent bonds. The most common reaction is condensation with primary amines to
form Schiff bases (imines), a cornerstone of COF synthesis. This reaction is reversible, which
allows for "error-checking" and self-healing during the formation of crystalline frameworks.[9]

Boronic Acid Group Reactivity: Boroxine and Boronic
Ester Formation

The boronic acid moiety possesses two primary modes of reactivity:
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o Self-Condensation to Boroxines: Under dehydrating conditions, three boronic acid molecules
can condense to form a stable, six-membered boroxine ring, releasing three molecules of
water. This is a key linkage for forming certain classes of COFs.[9][10]

» Boronic Ester Formation with Diols: Boronic acids react reversibly with 1,2- or 1,3-diols to
form five- or six-membered cyclic esters.[11] This interaction is highly pH-dependent; the
ester is more stable at basic pH where the boron atom is trigonal planar and becomes more
Lewis acidic. This reversible binding is the foundation for saccharide sensors and dynamic
hydrogels for cell manipulation.[1][12]
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Caption: Core reaction pathways of DFPBA's functional groups.
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Applications and Experimental Protocols

Application 1: Synthesis of Covalent Organic
Frameworks (COFs)

DFPBA is an exemplary building block for COFs, where its rigid structure and defined reaction
vectors enable the construction of porous, crystalline materials.[13][14] The dual aldehyde
functionality allows it to act as a linear linker, while the boronic acid group can be used for post-
synthetic modification or to anchor other species.

Protocol: Synthesis of a 2D Imine-Linked COF

This protocol describes the synthesis of a 2D COF using DFPBA and a trigonal amine, 1,3,5-
tris(4-aminophenyl)benzene (TAPB), adapted from established methods.[15] The reversibility of
imine formation under acidic catalysis allows the crystalline framework to form.

Materials:

(3,5-diformylphenyl)boronic acid (DFPBA)

e 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

e 1,4-Dioxane

e Mesitylene

e Aqueous Acetic Acid (6M)

o Pyrex tube (heavy-walled)

o Acetone, Anhydrous

Tetrahydrofuran (THF), Anhydrous
Procedure:
o Monomer Preparation: In a Pyrex tube, combine DFPBA (0.15 mmol) and TAPB (0.10 mmol).

e Solvent Addition: Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).
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Catalyst Addition: Add aqueous acetic acid (6M, 0.2 mL) to catalyze the imine condensation.
Homogenization: Sonicate the mixture for 15 minutes to ensure a uniform suspension.

Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases,
particularly oxygen, which can interfere with the reaction.

Sealing and Reaction: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an
oven pre-heated to 120 °C and maintain for 72 hours.

Isolation and Washing: After cooling to room temperature, open the tube and collect the
resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous acetone (3
x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.

Drying: Dry the purified COF powder under vacuum at 80 °C overnight to yield the final
product.
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Caption: Step-by-step workflow for imine-linked COF synthesis.
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Application 2: Dynamic Hydrogels for Cell Capture and
Release

The pH-sensitive equilibrium of the boronic acid-diol interaction can be harnessed to create
"smart" hydrogels for biomedical applications.[1] At physiological pH (~7.4), the equilibrium
favors dissociation. At a slightly acidic pH (~6.8), the boronic acid becomes more receptive to
diol binding, allowing it to form crosslinks with glycoproteins on cell surfaces, leading to cell
capture. The process can be reversed by raising the pH or by introducing a competitive binding
agent like glucose.[1]

Protocol: Formation of a DFPBA-based Hydrogel for Cell Capture

This protocol outlines the preparation of a dynamic covalent hydrogel based on DFPBA and a
diol-containing polymer like polyvinyl alcohol (PVA).

Materials:

(3,5-diformylphenyl)boronic acid (DFPBA)

Polyvinyl alcohol (PVA, 87-89% hydrolyzed)

Phosphate-buffered saline (PBS) at pH 6.8 and pH 7.8

Glucose solution (1 M)

Cell culture (e.g., HelLa cells)
Procedure:

o Polymer Solution: Prepare a 5% (w/v) solution of PVA in pH 6.8 PBS by heating to 90 °C with
stirring until fully dissolved. Cool to room temperature.

o DFPBA Solution: Prepare a 50 mM solution of DFPBA in the same pH 6.8 PBS.

o Hydrogel Formation: Mix the PVA solution and DFPBA solution in a 1:1 volume ratio.
Gelation should occur within minutes at room temperature as boronic ester crosslinks form.
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Cell Capture: Add a suspension of cells (e.g., 1x10° cells/mL) in pH 6.8 PBS onto the surface
of the pre-formed hydrogel. Incubate for 30-60 minutes to allow for binding between the
hydrogel's boronic acids and cell surface saccharides.

Washing: Gently wash the hydrogel with fresh pH 6.8 PBS to remove non-adherent cells.

Cell Release (Method A - pH Shift): Immerse the hydrogel in pH 7.8 PBS. The shift to a more
basic environment will disrupt the boronic ester bonds, releasing the captured cells into the
supernatant over 30-60 minutes.

Cell Release (Method B - Competitive Binding): Immerse the hydrogel in pH 6.8 PBS
containing 70 mM glucose. The excess glucose will competitively bind to the boronic acid
sites, displacing the cells and releasing them from the surface.[1]
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Caption: Logical diagram of pH- and glucose-triggered cell capture and release.

Application 3: MOFs for Fluorescent Chemical Sensing

By incorporating DFPBA or its derivatives into the structure of a Metal-Organic Framework
(MOF), it is possible to create highly sensitive and selective chemical sensors. The boronic acid
can act as a recognition site for analytes containing diol groups, such as catechols or certain
biomolecules like gallic acid.[16] Binding of the analyte can modulate the fluorescence
properties of the MOF, providing a detectable signal.

Protocol: Synthesis of a Terbium-DFPBA MOF for Gallic Acid
Detection

This protocol is based on the synthesis of a boronic acid-functionalized terbium MOF for the
fluorescent detection of gallic acid (GA).[16] Here, a dicarboxylate version of DFPBA (3,5-
dicarboxyphenylboronic acid, BBDC) is used, but the principle remains identical.

Materials:

3,5-dicarboxyphenylboronic acid (BBDC)

o Terbium(lll) chloride hexahydrate (TbCls-6H20)
e N,N-Dimethylformamide (DMF)

o Ethanol

o Tris-HCI buffer (40 mM, pH 6.2)

o Gallic acid (GA) stock solution

Procedure:

¢ MOF Synthesis: Dissolve BBDC (0.1 mmol) and TbCl3-6H20 (0.1 mmol) in a mixture of DMF
(5 mL) and ethanol (5 mL) in a Teflon-lined autoclave.

¢ Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
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« |solation: After cooling, collect the crystalline product by centrifugation, wash thoroughly with
DMF and ethanol to remove unreacted precursors, and dry under vacuum.

e Sensor Preparation: Disperse the synthesized Tb-MOF powder in 40 mM Tris-HCI buffer (pH
6.2) to create a stable suspension (e.g., 0.1 mg/mL).

e Fluorescence Measurement:
o Transfer the MOF suspension to a quartz cuvette.

o Measure the baseline fluorescence emission spectrum (e.g., at 546 nm) using an
excitation wavelength of 280 nm.

o Add aliquots of the gallic acid solution to the cuvette, incubate for ~25 minutes, and record
the fluorescence spectrum after each addition.

o Data Analysis: Observe the quenching (decrease) of the Th3* green fluorescence as a
function of gallic acid concentration. The binding of GA's phenolic hydroxyl groups to the
MOF's boronic acid sites causes this change. Plot the fluorescence intensity versus GA
concentration to generate a calibration curve.

Conclusion and Future Outlook

(3,5-diformylphenyl)boronic acid is a testament to the power of multifunctional design in
molecular engineering. Its capacity for orthogonal reactivity makes it an invaluable component
in the construction of advanced materials. The applications in COFs, smart hydrogels, and
sensors highlighted in this guide represent only a fraction of its potential. Future research is
poised to explore its role in creating more complex, hierarchical structures, multi-drug delivery
systems, and integrated diagnostic and therapeutic platforms. As synthetic methodologies
become more sophisticated, the strategic deployment of DFPBA will undoubtedly continue to
drive innovation across the scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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